

# Clinafloxacin Hydrochloride: Application Notes and Protocols for Research Professionals

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Compound of Interest		
Compound Name:	Clinafloxacin	
Cat. No.:	B000351	Get Quote

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#### Introduction

Clinafloxacin hydrochloride is a synthetic fluoroquinolone antibiotic with potent, broad-spectrum activity against a wide range of Gram-positive, Gram-negative, and anaerobic bacteria.[1][2] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, transcription, and repair.[3][4] This document provides detailed application notes and experimental protocols for the research use of Clinafloxacin hydrochloride, intended for researchers, scientists, and drug development professionals. Although it demonstrated significant antibacterial efficacy, its clinical development was halted due to safety concerns, including phototoxicity and hypoglycemia.[1]

**Physicochemical Properties** 

Property	Value
CAS Number	105956-99-8 (hydrochloride)
Molecular Formula	C17H17CIFN3O3 · HCI
Molecular Weight	402.25 g/mol
Appearance	Yellowish crystalline powder
Purity	≥95%

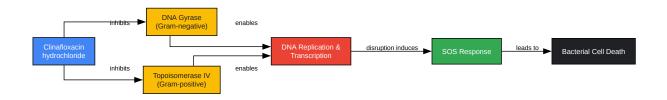


#### **Mechanism of Action**

**Clinafloxacin** exerts its bactericidal effects by targeting and inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[3][4]

- DNA Gyrase Inhibition: In many Gram-negative bacteria, DNA gyrase is the primary target.
  This enzyme introduces negative supercoils into bacterial DNA, a process crucial for relieving torsional strain during DNA replication and transcription.[5]
- Topoisomerase IV Inhibition: In many Gram-positive bacteria, topoisomerase IV is the primary target. This enzyme is responsible for decatenating interlinked daughter chromosomes after DNA replication, a critical step for proper cell division.[5]

By stabilizing the enzyme-DNA complex, **Clinafloxacin** induces double-strand breaks in the bacterial chromosome.[5] This leads to the inhibition of DNA synthesis, induction of the SOS response, and ultimately, bacterial cell death.[5]



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Figure 1: Simplified signaling pathway of **Clinafloxacin**'s mechanism of action.

### In Vitro Antibacterial Activity

**Clinafloxacin** has demonstrated potent in vitro activity against a wide range of clinical isolates. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for **Clinafloxacin** against various bacterial species.



Bacterial Species	MIC₅₀ (μg/mL)	MIC <sub>90</sub> (µg/mL)
Staphylococcus aureus	0.06	0.12
Streptococcus pneumoniae	0.12	0.25
Escherichia coli	0.03	0.12
Pseudomonas aeruginosa	0.25	2
Bacteroides fragilis group	0.25	1

Note: MIC values can vary depending on the specific strain and testing methodology.

## **In Vivo Efficacy**

Preclinical studies in murine models of infection have demonstrated the in vivo efficacy of **Clinafloxacin**.

Animal Model	Infection Model	Pathogen	ED <sub>50</sub> (mg/kg)
Mouse	Systemic Infection	Staphylococcus aureus	0.5
Mouse	Systemic Infection	Streptococcus pneumoniae	1.2
Mouse	Systemic Infection	Escherichia coli	0.1
Mouse	Thigh Infection	Pseudomonas aeruginosa	10

ED<sub>50</sub> (Effective Dose, 50%) is the dose required to protect 50% of the animals from lethal infection.

## **Pharmacokinetic Properties**



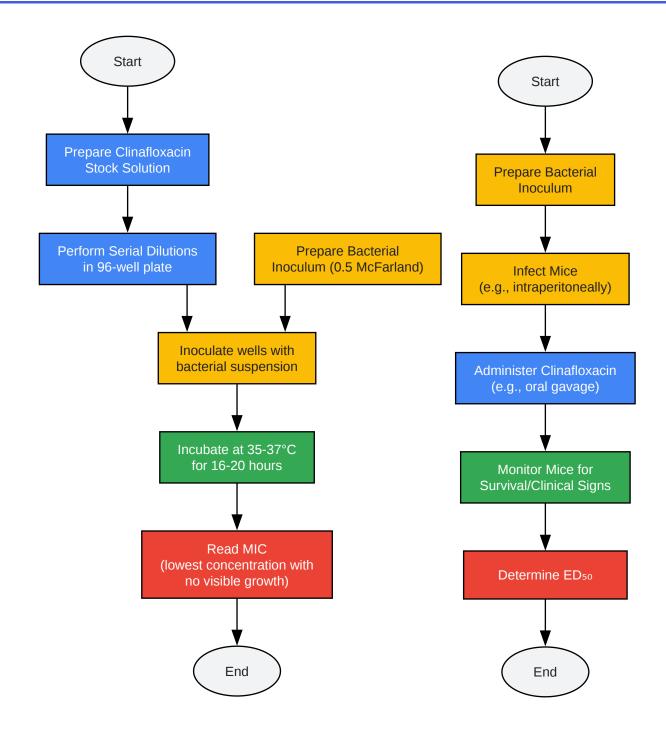
Parameter	Human (Oral)
Bioavailability	~90%[6]
Protein Binding	0-10%
Elimination Half-life	~6.1 hours[1]
Excretion	~50% unchanged in urine[3]

## **Experimental Protocols**

# Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[7]





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